molecular formula C11H20Cl2N2O B139899 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride CAS No. 143254-82-4

1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride

Cat. No. B139899
M. Wt: 267.19 g/mol
InChI Key: VBXXNCHZAMNCBX-UHFFFAOYSA-N
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Description

1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride, also known as [1,4’-Bipiperidine]-1’-carbonyl chloride hydrochloride, is a chemical compound with the molecular formula C11H20Cl2N2O . It is an important intermediate in the field of pharmaceuticals .


Synthesis Analysis

The synthesis of 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride involves several steps . Firstly, 4-piperidinopiperidine is reacted with a trialkylsilyl halide to obtain a 4-piperidinopiperidinyl trialkylsilyl. This is then reacted with carbon dioxide gas to obtain a 4-piperidinopiperidinyl trialkylsilyl carbamate derivative. The derivative is then reacted with thionyl chloride or a similar compound to obtain 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride. If desired, this can be further treated with a strong base .


Molecular Structure Analysis

The molecular structure of 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride is represented by the formula C11H20Cl2N2O . The average mass of the molecule is 267.195 Da and the monoisotopic mass is 266.095276 Da .


Physical And Chemical Properties Analysis

1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride is a white crystalline solid with a melting point of 148-149°C. Its molecular weight is 267.2 g/mol .

Scientific Research Applications

Synthesis and Structural Analysis

1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride serves as an intermediate in the synthesis of various chemical compounds. Its structural and synthesis capabilities are crucial for developing pharmaceutical compounds and understanding molecular interactions. For example, studies on cocrystals and polymorphs of related piperidine derivatives have revealed insights into molecular conformations, hydrogen bonding, and crystal structures, which are essential for drug design and development processes (Dega-Szafran et al., 2006) (Dega-Szafran et al., 2005).

Antimicrobial and Antifungal Activities

Research on derivatives of piperidine, including structures related to 1-Chlorocarbonyl-4-piperidinopiperidine, has shown antimicrobial and antifungal potentials. For instance, specific trimethylpiperidin-4-ols have exhibited a broad spectrum of antimicrobial activity, indicating their potential as templates for new antimicrobial agents (Dyusebaeva et al., 2017).

Pharmaceutical Development

The compound and its related derivatives are also pivotal in the development of pharmaceuticals, particularly those targeting the central nervous system, such as acetylcholinesterase inhibitors for treating dementia. This showcases the compound's significance in synthesizing therapeutic agents with potential cognitive benefits (Sugimoto et al., 1990).

Material Science and Photonic Applications

In material science, derivatives of 1-Chlorocarbonyl-4-piperidinopiperidine have been used to create supramolecular structures with unique properties such as helical assemblies and large Stokes shifts. These findings have implications for the development of new materials with applications in photonics and fluorescence-based technologies (Boyineni & Jayanty, 2014).

Safety And Hazards

1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride may be irritating to the eyes, skin, and respiratory system . Therefore, appropriate protective equipment such as glasses, gloves, and protective clothing should be worn when exposed. Contact with strong oxidants should be avoided .

properties

IUPAC Name

4-piperidin-1-ylpiperidine-1-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O.ClH/c12-11(15)14-8-4-10(5-9-14)13-6-2-1-3-7-13;/h10H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXXNCHZAMNCBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469837
Record name 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride

CAS RN

143254-82-4
Record name 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4'-Bipiperidine-1'-carbonylchloridehydrochloride(1:1)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The present invention is related to a process for the preparation of [1,4′]bipiperidinyl-1′-carbonyl chloride or its hydrochloride, which is a useful intermediate e.g. in the preparation of irinotecan. The use of methylene chloride as a solvent in the reaction of 4-piperidinopiperidine with phosgene and the removal of the reaction solvent by using an additional distillation solvent to raise the distillation temperature gives [1,4′]bipiperidinyl-1′-carbonyl chloride hydrochloride in high yield and purity. The amount of dimer impurity will be less than 5%, even less than 1%.
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